molecular formula C12H18ClN3O B2465450 2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 2411307-52-1

2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B2465450
CAS No.: 2411307-52-1
M. Wt: 255.75
InChI Key: CFENTQQHQYANBZ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a cyclopropyl group, and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with cyclopropylamine to form an intermediate, which is then reacted with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a hydroxylated compound.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another chloro and cyclopropyl-containing compound with different functional groups.

    3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl: A structurally similar compound with additional halogen and pyrazolyl substitutions.

Uniqueness

2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-15-7-10(9(2)14-15)8-16(11-4-5-11)12(17)6-13/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFENTQQHQYANBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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